molecular formula C9H7NO2 B032275 2,8-Quinolinediol CAS No. 15450-76-7

2,8-Quinolinediol

Cat. No. B032275
CAS RN: 15450-76-7
M. Wt: 161.16 g/mol
InChI Key: ZXZKYYHTWHJHFT-UHFFFAOYSA-N
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Description

2,8-Quinolinediol (2,8-QD) is a chemical compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 196.2 g/mol and a melting point of 118-120 °C. 2,8-QD is a cyclic compound composed of two benzene rings and a single oxygen atom. It is soluble in water and has a low solubility in organic solvents. 2,8-QD is used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological processes, and the development of lab experiments.

Safety and Hazards

2,8-Quinolinediol causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

2,8-Quinolinediol has been adopted to modify reduced graphene oxide (rGO) and prepare an organic molecule electrode (OME) for asymmetric supercapacitors (ASCs) with efficient energy storage . The measurements indicate that the assembled ASC is able to store charge within a wide voltage window of 1.6 V in the 1 M H2SO4 electrolyte and exhibit better energy storage performance . This indicates the potential application of this compound in the field of energy storage .

properties

IUPAC Name

8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZKYYHTWHJHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165650
Record name 2,8-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15450-76-7
Record name 8-Hydroxy-1H-quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15450-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dihydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Quinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383
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Record name 2,8-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,8-Quinolinediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quinolin-8-ol 1-oxide (20 g, 124 mmol) in acetic anhydride (200 ml) was stirred at 90° C. for 5 hours. Then the reaction mixture was poured into water/ice mixture (1.5 L), and made neutral by addition of conc. aq. NH3. The precipitate formed was collected by filtration and washed with water. The crude product was purified by suspending in propan-2-ol and addition of petroleum ether to give 2-oxo-1,2-dihydroquinolin-8-yl acetate. 2-Oxo-1,2-dihydroquinolin-8-yl acetate was heated in conc. aq. HCl (200 ml) at 90° C. for 4 hours. The reaction mixture was poured into ice-cold water (400 ml), and the precipitate formed was collected by filtration and washed with water. Recrystallization from propan-2-ol/petroleum ether afforded the subtitle compound (14.1 g, 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the discovery of 2,8-quinolinediol in biological systems?

A1: Research has identified this compound in the urine of rats fed a diet containing corn []. While the exact metabolic pathway leading to its formation remains unclear, this finding highlights the presence of this compound in biological systems. Further research is necessary to understand the implications of this discovery fully.

Q2: How does the presence of halogens in the 8-hydroxyquinoline ligand affect the anticancer activity of ruthenium(ii)-arene complexes?

A2: Studies have shown that the introduction of halogens, specifically chlorine and bromine, at the 5 and 7 positions of the 2-methyl-8-quinolinol ligand significantly enhances the anticancer activity of ruthenium(ii)-arene complexes []. Complexes containing 5,7-dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-dibromo-2-methyl-8-quinolinol (H-L2) exhibited remarkable cytotoxicity against HeLa cancer cells, surpassing the activity of complexes with unsubstituted or differently substituted ligands. This suggests that the presence and position of halogens play a crucial role in the interaction of these complexes with their biological targets, potentially influencing their cellular uptake, target binding, and mechanism of action.

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